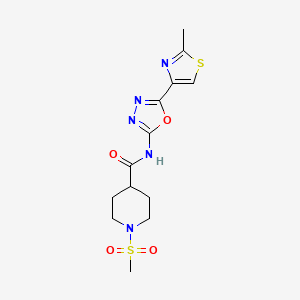

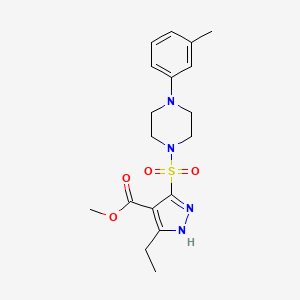

![molecular formula C17H12ClF3N2O3 B2599399 3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate CAS No. 338420-73-8](/img/structure/B2599399.png)

3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications

Activity Coefficients and Separation Applications

Research by Domańska et al. (2016) explores the activity coefficients at infinite dilution for various solutes in ionic liquids, highlighting their potential as alternative solvents for separation problems, such as the separation of alkenes from alkanes. This work underscores the importance of understanding solute-solvent interactions, which could be relevant for applications involving complex organic compounds like the one (Domańska et al., 2016).

Cycloaddition Reactions in Synthesis

The utility of [4 + 3] cycloaddition reactions for synthesizing functionalized seven-membered carbocycles is detailed by Rigby and Pigge (1998, 2004). Such reactions are pivotal in organic chemistry for constructing medium-sized carbocycles, which might be relevant for the synthesis or modification of complex structures like the queried compound (Rigby & Pigge, 1998).

Oxidation Reactions and Environmental Impacts

The review on the oxidation of cyclohexene by Cao et al. (2018) discusses selective catalytic oxidation processes, which could be applicable to the functionalization or degradation of cyclohexenyl-containing compounds in environmental or synthetic contexts (Cao et al., 2018).

Proline and Pyrroline-5-Carboxylate in Plant Defense

Research by Qamar, Mysore, and Senthil-Kumar (2015) explores the role of proline and pyrroline-5-carboxylate metabolism in plant defense, providing insights into biochemical pathways that could be relevant to understanding the biological activity or biosynthesis of compounds with similar structural features (Qamar et al., 2015).

Pyrrolidine in Drug Discovery

A review by Li Petri et al. (2021) on the use of the pyrrolidine scaffold in drug discovery emphasizes the versatility and biological relevance of nitrogen heterocycles, which could be related to the pyrrole component of the queried compound (Li Petri et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries. They are thought to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name |

(3-oxocyclohexen-1-yl) 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2O3/c18-13-7-10(17(19,20)21)9-22-15(13)23-6-2-5-14(23)16(25)26-12-4-1-3-11(24)8-12/h2,5-9H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHUJFJKVXVZKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)OC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)

![Ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)

![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)

![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)

![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)